molecular formula C12H18O2 B3151680 Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate CAS No. 719274-85-8

Methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate

Cat. No. B3151680
Key on ui cas rn: 719274-85-8
M. Wt: 194.27 g/mol
InChI Key: ZSVVDSZDXNWFNS-UHFFFAOYSA-N
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Patent
US06849636B2

Procedure details

To a stirred solution of methyltriphenylphosphonium bromide (9.1 g, 12.8 mmol) in THF (50 ml) at 0° C. was added potassium hexamethyldisilazide (0.5M in toluene, 48.6 ml), dropwise over 5 min. The resulting mixture was allowed to warm up to room temperature over 1 h, then cooled again to 0° C. and treated with methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate 15-A (Chapman, N. B. et al. J. Org. Chem., 1970, 35, 917) (2.5 g, 12.8 mmol). The reaction mixture was stirred at room temperature for 18 h then diluted with EtOAc (350 ml). The organic phase was washed with aqueous HCl (1 N), saturated aqueous sodium bicarbonate, and brine, then dried (Na2SO4) and concentrated in vacuo. The resulting solid was purified by flash silica gel chromatography, eluting with a gradient 0-4% EtOAc/hexanes. The resulting methyl 4-vinylbicyclo[2.2.2]octane-1-carboxylate 15-B was isolated as a clear, colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
48.6 mL
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C)(C)[N-][Si](C)(C)C.[K+].[CH:11]([C:13]12[CH2:20][CH2:19][C:16]([C:21]([O:23][CH3:24])=[O:22])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.CCOC(C)=O>[CH:11]([C:13]12[CH2:20][CH2:19][C:16]([C:21]([O:23][CH3:24])=[O:22])([CH2:17][CH2:18]1)[CH2:15][CH2:14]2)=[CH2:1] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)C12CCC(CC1)(CC2)C(=O)OC
Step Two
Name
Quantity
48.6 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[K+]
Name
Quantity
9.1 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
350 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to 0° C.
WASH
Type
WASH
Details
The organic phase was washed with aqueous HCl (1 N), saturated aqueous sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient 0-4% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=C)C12CCC(CC1)(CC2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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